molecular formula C₂₀H₂₉NO₃ B1145780 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester CAS No. 104214-18-8

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester

Cat. No. B1145780
M. Wt: 331.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Finasteride derivatives involves multiple chemical reactions, starting from basic steroid precursors. One common route starts with 3β-Hydroxypregn-5-en-20-one, undergoing bromoform reaction, esterification reaction, oxidation reaction, reduction reaction, and amination reaction. The final step typically involves dehydrogenation at the 1,2-position with iodination and iodine removal to yield the target compound (Zang Hong-xia, 2009). Another synthesis route avoids expensive reagents by using pregnenolone as a starting material, with subsequent reactions leading to the desired Finasteride derivative (Zheng-Neng Jin, 2003).

Molecular Structure Analysis

Computational studies on the molecular structure of Finasteride have shown detailed insights into its conformation, electronic excited-state calculations, and geometry optimization. These studies reveal the active charged groups in the molecule, suggesting probable interactions with the 5α-reductase receptor (I. Otuokere & C. Alisa, 2014).

Chemical Reactions and Properties

The Finasteride molecule undergoes various chemical reactions, including oxidation, ammoniumation, dehydration, and dehydrogenation, to achieve its final structure. These reactions contribute to its ability to inhibit the 5α-reductase enzyme, significantly reducing dihydrotestosterone (DHT) levels, a key factor in BPH and male pattern baldness (Zhong-Xing Jiang et al., 2005).

Physical Properties Analysis

The physical properties of Finasteride and its derivatives, such as solubility, melting point, and crystalline form, play a crucial role in its pharmacokinetics and pharmacodynamics. Studies on Finasteride solvates have revealed various crystalline forms and their desolvation behavior, crucial for understanding its stability and formulation (Nathan C. Schultheiss et al., 2009).

Chemical Properties Analysis

The chemical properties of Finasteride, including its reactivity, stability, and interactions with biological molecules, determine its effectiveness as a drug. The metabolism of Finasteride involves the conversion into several metabolites, indicating the pathways through which it exerts its pharmacological effects. These metabolites are formed through processes like hydroxylation and oxidation, mediated by liver enzymes (Y. Ishii et al., 1994).

Scientific Research Applications

Determination and Validation of Finasteride Impurities

Pharmaceutical use of finasteride has been well documented, focusing on the presence of trace amounts of related substances (impurities) which may influence therapeutic efficacy and safety. A study developed a quantification method for three impurities of finasteride using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector. This method could be suitable for not only the separation and determination of processed impurities to monitor reactions but also for the quality assurance of finasteride and its related substances (Cucu et al., 2020).

Pharmacological Effects of Finasteride

Finasteride's role in treating benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) is attributed to its mechanism of selectively inhibiting the enzyme 5 alpha-reductase. This action reduces prostatic dihydrotestosterone (DHT) levels and prostate size, showing improvements in peak urinary flow rate and urological symptoms. The necessity of long-term therapy to maintain these effects highlights the importance of finasteride in managing these conditions without specifying the direct relevance of the compound (Peters & Sorkin, 1993).

properties

CAS RN

104214-18-8

Product Name

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester

Molecular Formula

C₂₀H₂₉NO₃

Molecular Weight

331.45

synonyms

(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester;  Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.